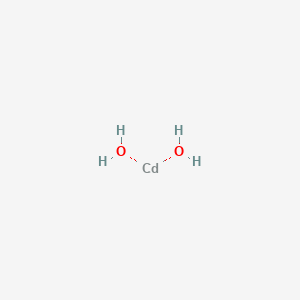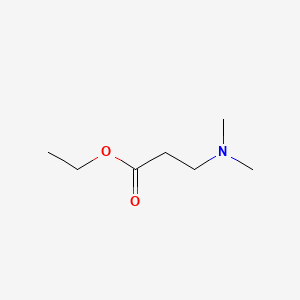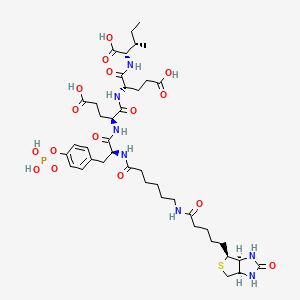
Cadmium hydroxide (Cd(OH)2)
Vue d'ensemble
Description
Cadmium hydroxide is an inorganic compound with the chemical formula Cd(OH)₂. It is a white crystalline ionic compound that is a key component in nickel-cadmium batteries. Cadmium hydroxide is more basic than zinc hydroxide and forms the anionic complex [Cd(OH)₄]²⁻ when treated with concentrated base .
Mécanisme D'action
Target of Action
Cadmium hydroxide (Cd(OH)2) primarily targets the blood, respiratory system, kidney, and prostate . It is a key component of nickel-cadmium batteries and has been used in various fields including hydrophobic and hydrophilic materials, adsorption of negative organic molecules, sensors, and electrode materials .
Mode of Action
Cadmium hydroxide interacts with its targets through a variety of mechanisms. It is more basic than zinc hydroxide and forms the anionic complex [Cd(OH)4]2− when treated with concentrated base . It also forms complexes with cyanide, thiocyanate, and ammonia .
Biochemical Pathways
Cadmium inflicts damage through several pathways, including oxidative stress induction, disruption of Ca2+ signaling, interference with cellular signaling pathways, and epigenetic modifications . It disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also impacts signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways .
Pharmacokinetics
It is known that cadmium has a low rate of excretion from the body and accumulates in organisms, with an extremely protracted biological half-life .
Result of Action
Cadmium hydroxide loses water on heating, producing cadmium oxide . Decomposition commences at 130°C and is complete at 300°C . Reactions with mineral acids (HX) produce the corresponding cadmium salts (CdX2). With hydrochloric acid, sulfuric acid, and nitric acid, the products are cadmium chloride, cadmium sulfate, and cadmium nitrate, respectively .
Action Environment
The action of cadmium hydroxide is influenced by environmental factors. For instance, it is generated in storage battery anodes, in nickel-cadmium and silver-cadmium storage batteries in its discharge . The preparation of Cd(OH)2 nanomaterials is reviewed including hydrothermal, solvothermal, wet chemical, refluxing, microwave-assisted methods . The environment can affect the synthesis, stability, and efficacy of cadmium hydroxide.
Analyse Biochimique
Biochemical Properties
Cadmium hydroxide is more basic than zinc hydroxide . It forms anionic complexes when treated with concentrated base . It also forms complexes with cyanide, thiocyanate, and ammonia . These interactions with other biomolecules can influence biochemical reactions.
Cellular Effects
Cadmium ions (Cd2+), which can be derived from cadmium hydroxide, have been shown to exert widespread toxic effects on human health through various biochemical and molecular mechanisms . These ions can induce a decrease in mitochondrial membrane potential, primarily resulting from disruptions in the electron transport chain . This leads to a reduction in the efficiency of proton pumps and consequently fails to maintain the essential proton gradient across the mitochondrial membrane .
Molecular Mechanism
Cadmium hydroxide and cadmium oxide react equivalently . Cadmium hydroxide loses water on heating, producing cadmium oxide . This transformation can influence its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Cadmium hydroxide nanostructures with different morphologies have been successfully synthesized and used in various fields . The shape and phase of these nanostructures can be modified through the growth time and the concentration in the solution . Over time, cadmium hydroxide can lose water on heating, producing cadmium oxide .
Dosage Effects in Animal Models
Chronic low cadmium exposure has been associated with distinct pathologies in many organ systems .
Metabolic Pathways
Cadmium ions can disrupt various metabolic pathways. For instance, they can induce oxidative stress, disrupt calcium signaling, interfere with cellular signaling pathways, and cause epigenetic modifications .
Transport and Distribution
Cadmium ions, which can be derived from cadmium hydroxide, are known to be transported and distributed within cells and tissues .
Subcellular Localization
Cadmium ions, which can be derived from cadmium hydroxide, have been shown to interact with cellular components such as mitochondria and DNA . This suggests that cadmium ions may localize to these subcellular compartments.
Méthodes De Préparation
Cadmium hydroxide can be synthesized through various methods. One common method involves treating cadmium nitrate with sodium hydroxide: [ \text{Cd(NO₃)₂} + 2 \text{NaOH} \rightarrow \text{Cd(OH)₂} + 2 \text{NaNO₃} ] Other methods include hydrothermal, solvothermal, wet chemical, refluxing, and microwave-assisted methods . Industrial production often involves similar chemical reactions but on a larger scale, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Cadmium hydroxide undergoes several types of chemical reactions:
Oxidation and Reduction: Cadmium hydroxide can be oxidized to cadmium oxide (CdO) upon heating.
Acid-Base Reactions: It reacts with mineral acids to form corresponding cadmium salts. For example, with hydrochloric acid, it forms cadmium chloride[ \text{Cd(OH)₂} + 2 \text{HCl} \rightarrow \text{CdCl₂} + 2 \text{H₂O} ]
Complex Formation: Cadmium hydroxide forms complexes with cyanide, thiocyanate, and ammonia.
Applications De Recherche Scientifique
Cadmium hydroxide has a wide range of applications in scientific research:
Biology and Medicine:
Comparaison Avec Des Composés Similaires
Cadmium hydroxide is similar to other metal hydroxides such as zinc hydroxide, calcium hydroxide, and magnesium hydroxide. it is more basic than zinc hydroxide and forms unique complexes with various ligands . Its ability to form the anionic complex [Cd(OH)₄]²⁻ distinguishes it from other metal hydroxides .
Similar Compounds
- Zinc hydroxide (Zn(OH)₂)
- Calcium hydroxide (Ca(OH)₂)
- Magnesium hydroxide (Mg(OH)₂)
Cadmium hydroxide’s unique properties and reactions make it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
cadmium;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.2H2O/h;2*1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYPBSADJSJKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Cd] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdH4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066671 | |
| Record name | Cadmium hydroxide (Cd(OH)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White solid; Absorbs carbon dioxide from air; [Hawley] White powder; [Merck Index] | |
| Record name | Cadmium hydroxide (Cd(OH)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium hydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8426 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
21041-95-2 | |
| Record name | Cadmium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021041952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium hydroxide (Cd(OH)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium hydroxide (Cd(OH)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl]pentanamide](/img/structure/B3028394.png)













